molecular formula C21H18N4O4S B2612802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-06-4

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2612802
CAS No.: 1028685-06-4
M. Wt: 422.46
InChI Key: PUFLXHVWRZHCOI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a structurally complex small molecule featuring a benzodioxole moiety and a fused imidazo[1,2-c]quinazolinone core. This compound combines a lipophilic benzodioxolylmethyl group with a heterocyclic system that includes both ketone and thione functional groups.

Properties

CAS No.

1028685-06-4

Molecular Formula

C21H18N4O4S

Molecular Weight

422.46

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H18N4O4S/c26-18(22-10-12-5-7-16-17(9-12)29-11-28-16)8-6-15-20(27)25-19(23-15)13-3-1-2-4-14(13)24-21(25)30/h1-5,7,9,15,23H,6,8,10-11H2,(H,22,26)

InChI Key

PUFLXHVWRZHCOI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential biological activities that have been the subject of recent research. This article examines its biological activity based on available literature and research findings.

  • Molecular Formula : C28H26N4O5S
  • Molecular Weight : 530.5948 g/mol
  • CAS Number : 6791-08-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may exhibit:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar compounds possess antimicrobial properties against various pathogenic strains, suggesting that this compound could also demonstrate similar effects .
  • Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the thioxo-imidazoquinazoline moiety has been linked to anti-proliferative effects in lung cancer models .
  • Anti-inflammatory Effects : Compounds containing benzodioxole structures have been reported to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

A study on imidazoquinazolines demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The synthesized derivatives were screened for effectiveness, with some showing promising results against resistant strains .

CompoundPathogen TestedResult
Imidazoquinazoline DerivativeStaphylococcus aureusInhibition observed
Imidazoquinazoline DerivativeEscherichia coliModerate inhibition

Anticancer Activity

In a separate investigation involving lung cancer cell lines (A549 and H460), thioxo-imidazoquinazolines exhibited dose-dependent inhibition of cell proliferation and increased apoptosis markers such as cleaved PARP and Caspase-8. This suggests that the compound may be effective in targeting cancer cells through apoptosis induction .

Cell LineTreatment ConcentrationProliferation Inhibition (%)
A54910 µM60%
H46020 µM75%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison

The imidazo[1,2-c]quinazolinone-thione core distinguishes this compound from analogs like ND-12025 (imidazo[2,1-b]thiazole-carboxamide, ) and N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (benzimidazole derivative, ). Key differences include:

Feature Target Compound ND-12025 () Compound 28 ()
Core Structure Imidazo[1,2-c]quinazolinone-thione Imidazo[2,1-b]thiazole Benzimidazole
Functional Groups 3-oxo, 5-thioxo Trifluoromethylphenoxy Acetamide, benzodioxole
Synthetic Complexity High (fused heterocycle) Moderate Moderate
Potential Bioactivity Hypothesized enzyme inhibition Anti-inflammatory/antiviral IDO1 inhibition

Benzodioxole-Containing Analogs

The benzodioxole moiety is shared with Compound 28 (), which uses it as a metabolic stability enhancer. However, the target compound integrates benzodioxole via an N-alkylation, whereas Compound 28 employs it as an acetamide substituent. This difference may affect pharmacokinetics:

  • Lipophilicity : The target compound’s benzodioxolylmethyl group increases logP compared to Compound 28’s polar acetamide linker.
  • Metabolic Stability: Benzodioxole is known to resist oxidative degradation, but the N-alkylation in the target compound could introduce susceptibility to amidase cleavage .

Research Implications and Gaps

  • Therapeutic Potential: The thione group may confer redox-modulating activity, differentiating it from purely aromatic heterocycles like benzimidazoles.
  • Structural Limitations: The bulky imidazo[1,2-c]quinazolinone core could hinder blood-brain barrier penetration, unlike simpler analogs in and .
  • Data Gaps: No direct solubility, toxicity, or target-binding data are available. Future studies should prioritize assays comparing IC50 values against ND-12025 and Compound 27.

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